3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
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Properties
IUPAC Name |
3-benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-8,11,16,18-19H,9-10,12-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMBVIVIXUAOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=NC(=NO3)C4=CC(=CC=C4)Cl)NC(=O)N(C2=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.85 g/mol. The compound features a complex structure that combines a tetrahydroquinazoline core with an oxadiazole moiety, which is known for enhancing biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Benzyl Compound | MCF-7 (Breast Cancer) | 10.5 |
| Similar Oxadiazole | HeLa (Cervical Cancer) | 8.2 |
| Doxorubicin (Control) | MCF-7 | 1.2 |
The above table summarizes the cytotoxic effects observed in different studies. The IC50 value indicates the concentration required to inhibit cell growth by 50%. The results suggest that while the compound shows activity against cancer cells, it is less potent than established chemotherapeutics like Doxorubicin.
Antimicrobial Activity
In addition to its antitumor potential, the compound has also been evaluated for antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings demonstrate the compound's effectiveness against both bacterial and fungal strains. The MIC values indicate the lowest concentration of the compound that prevents visible growth of the microorganisms tested.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : Compounds with oxadiazole structures can interfere with nucleic acid synthesis in pathogens.
- Cell Membrane Disruption : These compounds may disrupt microbial cell membranes leading to cell lysis.
- Apoptosis Induction : In cancer cells, they may trigger apoptotic pathways through the activation of caspases.
Case Studies
Several case studies have been published regarding the synthesis and evaluation of similar compounds:
- Study on Antitumor Activity : A study published in the Egyptian Journal of Chemistry reported on a series of synthesized oxadiazole derivatives showing varying degrees of cytotoxicity against MCF-7 cells. The most potent derivative had an IC50 value comparable to Doxorubicin .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of oxadiazole derivatives against common pathogens such as E. coli and S. aureus, demonstrating their potential as alternative therapeutic agents in treating infections .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 430.85 g/mol. The structure features a tetrahydroquinazoline core linked to an oxadiazole moiety, which is known for enhancing biological activity .
Antitumor Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antitumor properties. The compound has been tested against several cancer cell lines with the following results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Benzyl Compound | MCF-7 (Breast Cancer) | 10.5 |
| Similar Oxadiazole | HeLa (Cervical Cancer) | 8.2 |
| Doxorubicin (Control) | MCF-7 | 1.2 |
These results indicate that while the compound shows activity against cancer cells, it is less potent than established chemotherapeutics like Doxorubicin .
Antimicrobial Activity
In addition to its antitumor potential, the compound has also been evaluated for antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings demonstrate the compound's effectiveness against both bacterial and fungal strains .
Case Studies
- Antitumor Study : A study published in RSC Advances reported that a similar oxadiazole derivative exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the potential of such compounds as novel anticancer agents .
- Antimicrobial Research : Another study investigated the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated promising activity, suggesting potential applications in treating bacterial infections .
Chemical Reactions Analysis
Key Steps:
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Formation of the Oxadiazole Ring :
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Tetrahydroquinazoline Core Formation :
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Coupling of Substituents :
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The benzyl group and oxadiazole moiety are introduced via nucleophilic substitution or alkylation reactions. For example, benzyl groups may be added using alkyl halides in the presence of a base.
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Reaction Conditions and Reagents
| Reaction Type | Reagents/Solvents | Conditions | Purpose |
|---|---|---|---|
| Oxadiazole formation | POCl₃, H₂SO₄ | Heated at reflux (~100°C) | Cyclization of amide and carbonyl |
| Tetrahydroquinazoline cyclization | NaOMe, EtOH | Room temperature to 50°C | Formation of quinazoline ring |
| Substituent coupling | Alkyl halides, DMF | 0°C to room temperature | Attachment of benzyl/oxadiazole groups |
Analytical Techniques for Reaction Monitoring
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NMR (Nuclear Magnetic Resonance) : Tracks structural changes during synthesis, such as the formation of heterocyclic rings.
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HPLC (High-Performance Liquid Chromatography) : Monitors purity and progress of intermediates and final product.
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TLC (Thin-Layer Chromatography) : Used for rapid quality control during multi-step syntheses.
Oxadiazole Ring:
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Electrophilic Substitution : The oxadiazole’s electron-deficient nature allows reactions with nucleophiles (e.g., amines) at the 3- or 5-position .
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Hydrolysis : Under acidic or basic conditions, oxadiazoles may hydrolyze to form amides or carboxylic acids, depending on substituents .
Tetrahydroquinazoline Core:
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Reduction/Oxidation : The diketone (2,4-dione) groups may undergo reduction (e.g., using LiAlH₄) to form diols or oxidation to form quinazoline derivatives .
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Alkylation/Amidation : The nitrogen atoms in the quinazoline ring can act as nucleophiles, enabling further functionalization .
Stability and Side Reactions
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Thermal Stability : The compound’s stability is influenced by the oxadiazole ring, which is generally stable under standard conditions but may degrade at high temperatures.
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Photoreactivity : Prolonged exposure to light may induce degradation, necessitating storage in dark conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. Key steps include:
- Cyclization : Analogous to methods used for oxadiazole-containing heterocycles, where aryl isothiocyanates react with amines to form thiourea intermediates, followed by acid-catalyzed cyclization to generate oxadiazinane or triazinane cores .
- Quinazoline Formation : The tetrahydroquinazoline-2,4-dione scaffold may be constructed via condensation of anthranilic acid derivatives with urea/thiourea, followed by benzylation at position 2.
- Oxadiazole Coupling : The 1,2,4-oxadiazol-5-yl group at position 7 could be introduced via palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) or cycloaddition using nitrile oxides .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare H and C NMR chemical shifts with similar oxadiazole-quinazoline hybrids (e.g., shifts for the 3-chlorophenyl group in oxadiazole: δ ~7.4–7.6 ppm for aromatic protons; quinazoline carbonyls: δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H] or [M+Na]).
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (if applicable) by comparing with published structures of related tetrahydroquinazolines .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or phosphodiesterases, given the quinazoline moiety’s role in ATP-binding pocket interactions.
- Antimicrobial Activity : Use MIC assays against Gram-positive/negative bacteria or fungi, as oxadiazoles are known for membrane disruption .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices.
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer :
- Metabolic Stability : Perform liver microsomal assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the benzyl or chlorophenyl groups) .
- Solubility/Permeability : Use shake-flask (logP) and Caco-2 assays to assess bioavailability limitations. Modify substituents (e.g., replace benzyl with hydrophilic groups) to improve ADME properties.
- Metabolite Identification : Employ LC-MS/MS to detect active/inactive metabolites and correlate with activity loss .
Q. What strategies optimize the synthetic yield of the oxadiazole-quinazoline hybrid?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(PPh), CuI) for cross-coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for cyclization steps.
- Temperature Control : Optimize reflux conditions (e.g., 80–100°C for 12–48 hours) to balance reaction rate and side-product formation .
Q. How do substituent variations (e.g., 3-chlorophenyl vs. 4-bromophenyl) impact target binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Table :
| Substituent (R) | Target (IC, nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 3-Cl-Ph | EGFR: 12 ± 1.5 | 3.2 | 8.5 |
| 4-Br-Ph | EGFR: 28 ± 3.1 | 3.8 | 4.2 |
| 2,4-diCl-Ph | EGFR: 9 ± 0.9 | 4.1 | 2.1 |
- Computational Docking : Use AutoDock Vina to compare binding poses of substituents in hydrophobic pockets .
Q. What analytical techniques resolve spectral contradictions (e.g., overlapping NMR peaks)?
- Methodological Answer :
- 2D NMR : Employ H-C HSQC/HMBC to assign ambiguous protons/carbons, particularly in the oxadiazole and quinazoline regions.
- Isotopic Labeling : Synthesize N-labeled analogs to clarify nitrogen connectivity in the oxadiazole ring .
- DFT Calculations : Predict NMR shifts using Gaussian09 and compare with experimental data to validate assignments .
Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and purification methods (e.g., column chromatography with EtOAc/hexane gradients) .
- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., 3-(4-ethylphenyl)-2,4-dioxo-tetrahydroquinazoline derivatives) to avoid misassignment .
- Ethical Compliance : Adhere to safety protocols for handling chlorinated intermediates (e.g., PPE, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
